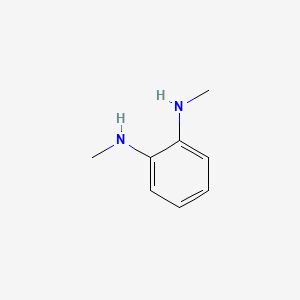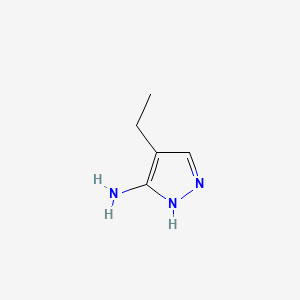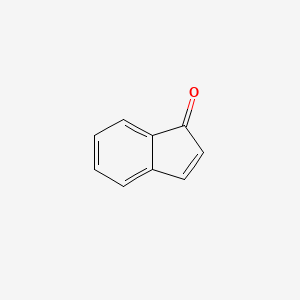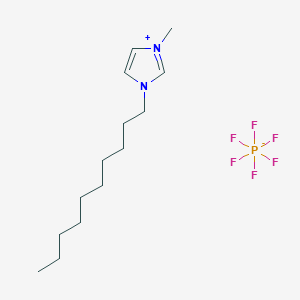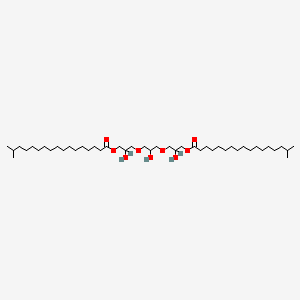
5-Nitro-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
5-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 214.65 . It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline skeleton . The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10H,4-6H2;1H .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are diverse and complex . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Applications De Recherche Scientifique
Recherche sur les maladies neurodégénératives
5-Nitro-1,2,3,4-tétrahydroisoquinoléine: et ses analogues ont été étudiés pour leur potentiel dans le traitement des maladies neurodégénératives. Ces composés peuvent présenter des activités biologiques diverses contre divers troubles neurodégénératifs, ce qui les rend précieux dans le développement de nouveaux agents thérapeutiques .
Développement d'agents antimicrobiens
Le motif structurel de la This compound est significatif dans la synthèse de composés possédant des propriétés antimicrobiennes. Des recherches ont montré que ces composés peuvent être efficaces contre une gamme d'agents pathogènes infectieux .
Recherche sur le cancer
Ce composé est utilisé dans la synthèse d'agents antiprolifératifs, en particulier des inhibiteurs de la tubuline, qui sont essentiels dans le traitement du cancer. Les inhibiteurs de la tubuline empêchent la division des cellules cancéreuses, inhibant ainsi la croissance tumorale .
Catalyse asymétrique
This compound: les dérivés servent d'échafaudages chiraux dans la catalyse asymétrique. Cette application est essentielle dans la synthèse de substances énantiomériquement pures, qui sont importantes dans l'industrie pharmaceutique .
Synthèse d'alcaloïdes
Le composé agit comme un précurseur pour la synthèse de divers alcaloïdes. Les alcaloïdes ont un large éventail d'effets pharmacologiques et sont utilisés en médecine pour leurs propriétés analgésiques, antipaludiques et anti-asthmatiques, entre autres .
Recherche sur les inhibiteurs de PD-1/PD-L1
Des recherches sont en cours sur la conception d'inhibiteurs de petites molécules de l'interaction protéine-protéine (PPI) PD-1/PD-L1, qui est une cible critique en immunothérapie contre le cancer. Les composés à base de This compound sont explorés à cette fin .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5-Nitro-1,2,3,4-tetrahydroisoquinoline is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds, including 5-nitro-1,2,3,4-tetrahydroisoquinoline, are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
It is known that thiq-based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that these properties can significantly impact the bioavailability of a compound .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that such factors can significantly impact the action of a compound .
Analyse Biochimique
Cellular Effects
The effects of 5-Nitro-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Nitro-1,2,3,4-tetrahydroisoquinoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-1,2,3,4-tetrahydroisoquinoline can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Nitro-1,2,3,4-tetrahydroisoquinoline can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-Nitro-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNKVSVKLAVIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464117 | |
| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41959-45-9 | |
| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


